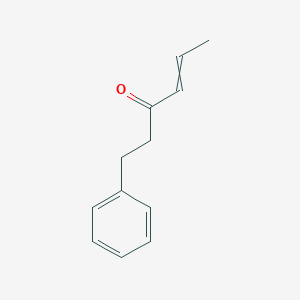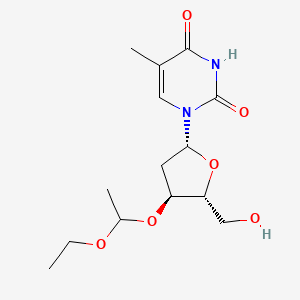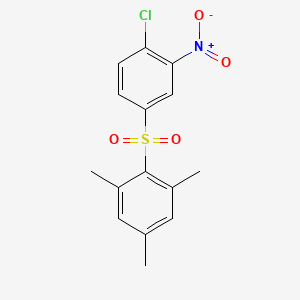
2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a nitro group, and a chloro group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzenesulfonyl chloride to introduce the nitro group. This is followed by a Friedel-Crafts alkylation reaction to attach the trimethylbenzene moiety. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfinyl or sulfhydryl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like sodium hydroxide for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce various substituted derivatives .
科学研究应用
2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene has a wide range of applications in scientific research:
作用机制
The mechanism by which 2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene exerts its effects is complex and involves multiple molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
相似化合物的比较
Similar Compounds
4-Chloro-3-nitrobenzenesulfonyl chloride: Shares the sulfonyl and nitro groups but lacks the trimethylbenzene moiety.
4-Chloro-3-nitrobenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride.
4-Chloro-3-nitrobenzene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride.
Uniqueness
2-(4-Chloro-3-nitrobenzene-1-sulfonyl)-1,3,5-trimethylbenzene is unique due to the presence of the trimethylbenzene moiety, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and applications that are not possible with the simpler analogs .
属性
CAS 编号 |
58880-47-0 |
|---|---|
分子式 |
C15H14ClNO4S |
分子量 |
339.8 g/mol |
IUPAC 名称 |
2-(4-chloro-3-nitrophenyl)sulfonyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H14ClNO4S/c1-9-6-10(2)15(11(3)7-9)22(20,21)12-4-5-13(16)14(8-12)17(18)19/h4-8H,1-3H3 |
InChI 键 |
YBZKFVDZLBCHTB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)
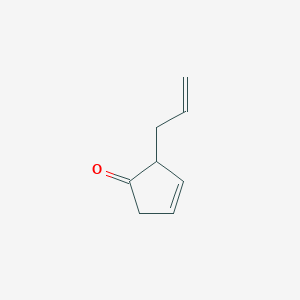
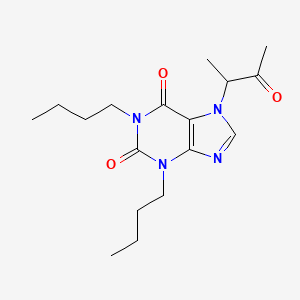
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14620147.png)
![2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate](/img/structure/B14620156.png)
![4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14620163.png)

![4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14620166.png)

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)

